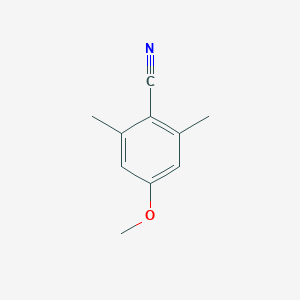![molecular formula C14H9Cl3OS B188813 Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]- CAS No. 112446-18-1](/img/structure/B188813.png)
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, which has led to its use in many biochemical and physiological experiments.
作用機序
The mechanism of action of Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' is not fully understood. However, it is believed that this compound interacts with specific receptors in the body, which leads to the activation of various signaling pathways. This activation can result in changes in gene expression, protein synthesis, and other cellular processes.
Biochemical and Physiological Effects:
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, which can lead to changes in cellular metabolism. Additionally, it has been found to have anti-inflammatory properties, which makes it useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' in lab experiments is its unique mechanism of action. This makes it useful in studying various biological processes. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. It has been found to be toxic to certain cell types, which can limit its use in certain experiments. Additionally, the effects of this compound on human health are not fully understood, which can limit its use in clinical research.
将来の方向性
There are many future directions for research on Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' and its potential applications. One potential direction is to further study its mechanism of action and its effects on various biological processes. Additionally, there is a need to explore the potential therapeutic uses of this compound in the treatment of various diseases.
Conclusion:
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' is a chemical compound that has been widely studied for its potential use in various scientific research applications. Its unique mechanism of action and its effects on various biological processes make it useful in studying the effects of different compounds on various cellular processes. While there are limitations to its use in lab experiments, there are many future directions for research on this compound and its potential therapeutic uses.
合成法
The synthesis of Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' is done using a multi-step process. The first step involves the reaction of 3,4-dichlorothiophenol with 5-chloro-2-nitroaniline in the presence of a catalyst. This reaction results in the formation of 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-2-nitroethene. The second step involves the reduction of the nitro group to an amine group using a reducing agent. The final step involves the reaction of the amine group with acetyl chloride to form Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-'.
科学的研究の応用
Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-' has been used in various scientific research applications. One of the most common applications is in the study of the biochemical and physiological effects of this compound. It has been found to have a unique mechanism of action, which makes it useful in studying the effects of different compounds on various biological processes.
特性
CAS番号 |
112446-18-1 |
|---|---|
分子式 |
C14H9Cl3OS |
分子量 |
331.6 g/mol |
IUPAC名 |
1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethanone |
InChI |
InChI=1S/C14H9Cl3OS/c1-8(18)11-6-9(15)2-5-14(11)19-10-3-4-12(16)13(17)7-10/h2-7H,1H3 |
InChIキー |
MTJYPOAPCYLPOC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)SC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



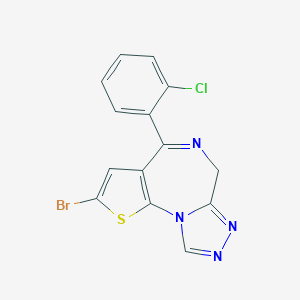

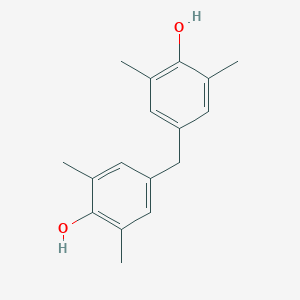
![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)


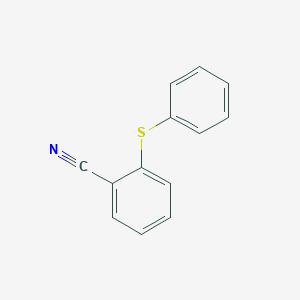
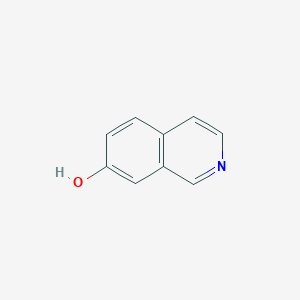

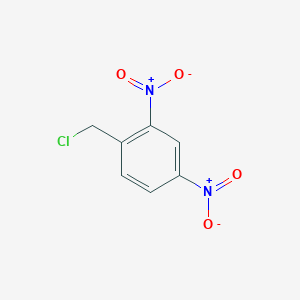
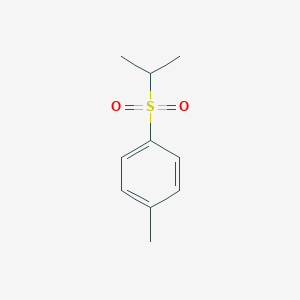
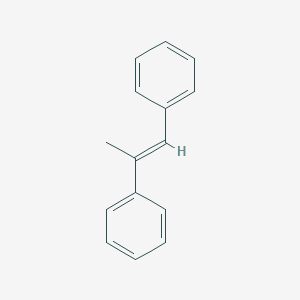
![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)
